molecular formula C16H14O2 B4008448 8-methyl-4-phenyl-2-chromanone

8-methyl-4-phenyl-2-chromanone

Cat. No.: B4008448
M. Wt: 238.28 g/mol
InChI Key: DHWCYWMREWZXQR-UHFFFAOYSA-N
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Description

8-methyl-4-phenyl-2-chromanone is a useful research compound. Its molecular formula is C16H14O2 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 238.099379685 g/mol and the complexity rating of the compound is 306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • NMR Spectroscopy of Chromanone Derivatives :

    • A study by Senda et al. (1977) examined the Carbon-13 NMR spectra of 4-chromanone and its derivatives, including methyl and phenyl substituted homologs. This research highlights the influence of different atoms and groups on the chemical shifts of these compounds, which is crucial for understanding their structural properties (Senda, Kasahara, Izumi, & Takeda, 1977).
  • Synthetic Approaches and Bioactivities :

    • Emami and Ghanbarimasir (2015) reviewed the chroman-4-one scaffold, noting its importance in heterocyclic chemistry and drug discovery. The structural diversity of chroman-4-one derivatives, including benzylidene-4-chromanones and flavanones, was emphasized. This review discussed significant synthetic methods and the biological relevance of these compounds (Emami & Ghanbarimasir, 2015).
  • Chromogenic Oxazines for Cyanide Detection :

    • Tomasulo et al. (2006) designed heterocyclic compounds, including derivatives of benzooxazine, for colorimetric detection of cyanide. The compounds exhibit an intense absorption band in the visible region upon cyanide exposure, indicating their potential use in environmental monitoring (Tomasulo, Sortino, White, & Raymo, 2006).
  • Lipid Peroxidation Product Analysis :

    • Spickett (2013) discussed 4-hydroxy-2-nonenal (HNE), a product of phospholipid peroxidation, detailing its formation, metabolism, and interactions with proteins. The study provides insights into the role of HNE in cell signaling and disease processes (Spickett, 2013).
  • Therapeutic Potential of Chromanone :

    • Kamboj and Singh (2021) reviewed the importance of chromanone as a therapeutic scaffold in medicinal chemistry. The review highlights the need for more efficient synthesis methods for novel chromanone analogs due to their wide range of pharmacological activities (Kamboj & Singh, 2021).
  • Photocatalytic Hydrogen Generation :

    • Du et al. (2006) used a Pt(II) complex as a photosensitizer for hydrogen generation from water, demonstrating the potential of chromophore-based compounds in renewable energy applications (Du, Schneider, Jarosz, & Eisenberg, 2006).

Properties

IUPAC Name

8-methyl-4-phenyl-3,4-dihydrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-11-6-5-9-13-14(10-15(17)18-16(11)13)12-7-3-2-4-8-12/h2-9,14H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWCYWMREWZXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(CC(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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